molecular formula C12H7ClN4O B11471091 2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11471091
M. Wt: 258.66 g/mol
InChI Key: UJGCVAHUEATMOF-UHFFFAOYSA-N
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Description

2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine

Uniqueness

2-Chloro-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a 1,2,4-oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds .

Properties

Molecular Formula

C12H7ClN4O

Molecular Weight

258.66 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN4O/c13-10-9(4-2-6-15-10)11-16-12(18-17-11)8-3-1-5-14-7-8/h1-7H

InChI Key

UJGCVAHUEATMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=C(N=CC=C3)Cl

Origin of Product

United States

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